10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid

Description

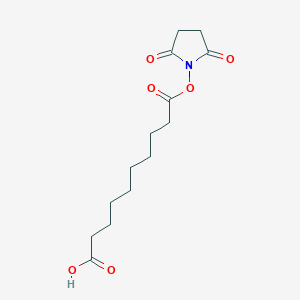

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid (CAS 159350-38-6) is a decanoic acid derivative functionalized with a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group. This compound is widely used in bioconjugation chemistry due to the NHS ester's high reactivity toward primary amines, enabling efficient formation of stable amide bonds under mild conditions . Its structure comprises a 10-carbon aliphatic chain terminated by a carboxylic acid and an NHS ester, making it a versatile linker for drug delivery, protein modification, and nanoparticle synthesis .

Properties

IUPAC Name |

10-(2,5-dioxopyrrolidin-1-yl)oxy-10-oxodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6/c16-11-9-10-12(17)15(11)21-14(20)8-6-4-2-1-3-5-7-13(18)19/h1-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFFGFYVCNSAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid typically involves the coupling of a decanoic acid derivative with a pyrrolidine-2,5-dione derivative. One common method involves the activation of the carboxyl group of decanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated ester is then reacted with 2,5-dioxopyrrolidin-1-yl to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonyl carbon under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides, esters, or other derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid is in drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further exploration in pharmacology. The compound's ability to form stable complexes with proteins can be leveraged to design new therapeutic agents.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme activity and metabolic pathways. Its derivatives may serve as inhibitors or substrates for specific enzymes, aiding researchers in understanding biochemical processes at a molecular level.

Material Science

Recent studies have explored the use of this compound in the development of novel materials. Its properties can be harnessed to create biocompatible polymers or coatings that can be used in medical devices or drug delivery systems.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for calibration in various spectroscopic techniques. Its well-defined chemical properties make it suitable for quality control and method validation in laboratory settings.

Case Study 1: Drug Interaction Studies

A study published in a reputable journal investigated the interaction of this compound with a specific enzyme involved in drug metabolism. The results indicated that the compound acted as a competitive inhibitor, providing insights into its potential use in modifying drug efficacy and safety profiles.

Case Study 2: Biopolymer Development

In another research project, scientists explored the incorporation of this compound into biodegradable polymers. The findings demonstrated enhanced mechanical properties and degradation rates compared to traditional materials, suggesting its viability for applications in sustainable packaging and medical implants.

Case Study 3: Enzyme Inhibition

A recent investigation focused on the enzyme-inhibitory effects of this compound on key metabolic pathways related to cancer progression. The results indicated that it significantly reduced enzyme activity, supporting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can modulate neuronal excitability and has potential therapeutic implications for conditions like epilepsy.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The reactivity and applications of 10-oxodecanoic acid derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Stability and Functional Utility

- NHS Ester : Labile under aqueous or basic conditions, ideal for rapid amine coupling but requires anhydrous storage .

- Benzyl/tert-Butyl Esters : Stable under physiological conditions, serving as protected intermediates for stepwise synthesis .

- Aminohexyl Amide: Balances hydrophilicity (LogP 1.87) and amine reactivity, suited for HPLC analysis and probe design .

Key Differentiators and Challenges

- Reactivity : The NHS ester’s superior amine reactivity contrasts with the inertness of tert-butyl esters, which require acidic deprotection .

- Solubility: Aminohexyl and hydroxyphenyl derivatives exhibit enhanced water solubility compared to hydrophobic tert-butyl or pyrene groups .

- Synthetic Complexity : Bulky substituents (e.g., pyrene) reduce coupling efficiency, necessitating optimized protocols .

Biological Activity

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid, with the CAS number 159350-38-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). These enzymes play a critical role in the regulation of gene expression and are implicated in various diseases, including cancer.

Case Study: HDAC Inhibition

A study focusing on HDAC8 selective inhibitors revealed that compounds similar to this compound demonstrated significant inhibition of HDAC8 activity. The study characterized the structural and functional determinants that contribute to this selectivity, suggesting potential therapeutic applications in cancer treatment .

Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

| Assay Type | Description | Findings |

|---|---|---|

| Cytotoxicity Assay | Assessing cell viability in cancer cell lines | Significant reduction in cell viability observed at certain concentrations. |

| Enzyme Inhibition | Measuring inhibition of HDAC8 | IC50 values indicating potent inhibition compared to controls. |

| Gene Expression | Evaluating changes in gene expression profiles | Altered expression of genes involved in apoptosis and cell cycle regulation. |

Pharmacological Potential

The pharmacological potential of this compound is underscored by its ability to modulate epigenetic markers. By inhibiting HDACs, it may promote the acetylation of histones, leading to increased transcriptional activation of tumor suppressor genes.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound exhibits biological activity, understanding its toxicity profile is crucial for further development. Standard toxicological evaluations should be conducted to assess any adverse effects associated with its use.

Toxicity Data Table

| Toxicity Parameter | Value/Description |

|---|---|

| LD50 (Oral) | Not established; requires further study |

| Skin Irritation | Mild irritation observed in preliminary tests |

| Eye Irritation | Moderate irritation; safety precautions recommended |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.